1-(2-Methoxyphenyl)propan-2-ol
Overview
Description
1-(2-Methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14O2 It is a secondary alcohol with a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of urapidil , a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Mode of Action
As an intermediate in the synthesis of urapidil, it contributes to the overall pharmacological action of the final product .
Biochemical Pathways
Given its role in the synthesis of urapidil, it may indirectly influence the pathways associated with blood pressure regulation and central nervous system function .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant .
Result of Action
As an intermediate in the synthesis of urapidil, it contributes to the overall therapeutic effects of the final product, which include lowering peripheral blood pressure and exerting central antihypertensive activity .
Action Environment
It is known that the compound should be stored in a sealed container at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is formed and subsequently purified by recrystallization from optimized solvents .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-ol: Similar structure but with the methoxy group in the para position.
2-(4-Methoxyphenyl)propan-2-ol: Another isomer with different positioning of the methoxy group.
Uniqueness: 1-(2-Methoxyphenyl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other isomers may not be as effective .
Properties
IUPAC Name |
1-(2-methoxyphenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVATSABYKBNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342130 | |
Record name | 1-(2-methoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15541-26-1 | |
Record name | 1-(2-methoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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